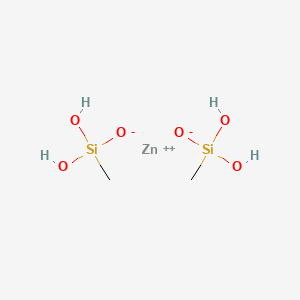

zinc;dihydroxy-methyl-oxidosilane

Description

Properties

CAS No. |

84963-02-0 |

|---|---|

Molecular Formula |

C2H10O6Si2Zn |

Molecular Weight |

251.6 g/mol |

IUPAC Name |

zinc;dihydroxy-methyl-oxidosilane |

InChI |

InChI=1S/2CH5O3Si.Zn/c2*1-5(2,3)4;/h2*2-3H,1H3;/q2*-1;+2 |

InChI Key |

FIUWSTUZNFSFKC-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](O)(O)[O-].C[Si](O)(O)[O-].[Zn+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zinc;dihydroxy-methyl-oxidosilane typically involves the reaction of zinc salts with silanetriols under controlled conditions. One common method is the reaction of zinc acetate with methylsilanetriol in an aqueous medium. The reaction is carried out at room temperature, and the product is isolated by filtration and drying.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and purity. Techniques such as solvent extraction, crystallization, and drying under reduced pressure are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Zinc;dihydroxy-methyl-oxidosilane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form zinc oxide and other silicate compounds.

Reduction: It can be reduced under specific conditions to yield elemental zinc and silane derivatives.

Substitution: The hydroxyl groups in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, oxygen, and other peroxides.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substituting Agents: Halogenating agents, alkylating agents.

Major Products Formed

Oxidation: Zinc oxide, silicates.

Reduction: Elemental zinc, silane derivatives.

Substitution: Various substituted silanes and zinc complexes.

Scientific Research Applications

Materials Science

1.1. Synthesis of Advanced Materials

Zinc dihydroxy-methyl-oxidosilane is utilized in the synthesis of advanced materials, particularly in the development of metal-organic frameworks (MOFs) and zeolitic imidazolate frameworks (ZIFs). These materials are known for their high surface area and porosity, making them suitable for applications in gas storage, separation processes, and catalysis. The solvothermal method is commonly employed to synthesize these frameworks, where zinc salts react with organic linkers under controlled conditions to form stable structures .

1.2. Coatings and Adhesives

The compound is also used in the formulation of coatings and adhesives due to its ability to enhance adhesion properties and improve durability. Its silanol groups can interact with various substrates, providing a strong bond that is resistant to environmental degradation. This makes it particularly useful in automotive and aerospace industries where material performance under stress is critical.

Biomedicine

2.1. Drug Delivery Systems

Zinc dihydroxy-methyl-oxidosilane has been investigated for its potential in drug delivery systems. Its ability to form nanoparticles allows for the encapsulation of therapeutic agents, enhancing their bioavailability and targeting capabilities. Research has shown that these nanoparticles can improve the delivery of anticancer drugs, leading to better therapeutic outcomes .

2.2. Antimicrobial Properties

The compound exhibits antimicrobial properties, making it a candidate for use in biomedical applications such as coatings for medical devices and implants. Studies indicate that zinc-based compounds can inhibit bacterial growth, thereby reducing the risk of infections associated with surgical procedures .

Environmental Science

3.1. Adsorption of Pollutants

Zinc dihydroxy-methyl-oxidosilane has shown promise in environmental applications, particularly in the adsorption of pollutants from water sources. Its porous structure allows for the effective trapping of heavy metals and organic contaminants, making it an effective material for water purification technologies .

3.2. Catalysis

In catalysis, zinc dihydroxy-methyl-oxidosilane can act as a catalyst or catalyst support in various chemical reactions, including oxidation processes and organic transformations. Its unique chemical properties facilitate reactions that are crucial for synthesizing fine chemicals and pharmaceuticals .

Case Studies

Mechanism of Action

The mechanism of action of zinc;dihydroxy-methyl-oxidosilane involves its interaction with biological molecules and cellular structures. The compound can release zinc ions, which play a crucial role in various biochemical processes. Zinc ions can act as cofactors for enzymes, stabilize protein structures, and participate in signal transduction pathways. The silane component can interact with cell membranes and other biological structures, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Zinc oxide: A widely used compound with similar zinc content but different chemical properties.

Methylsilanetriol: A silane compound with similar silane content but without zinc.

Zinc acetate: Another zinc-containing compound used in various applications.

Uniqueness

Zinc;dihydroxy-methyl-oxidosilane is unique due to its combination of zinc and silane components, which confer distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and industrial use.

Biological Activity

Zinc; dihydroxy-methyl-oxidosilane is a compound that combines zinc with silane, a silicon-based compound. This combination has garnered attention for its biological activity, particularly in the context of cellular functions, enzymatic processes, and potential therapeutic applications. This article reviews the biological significance of this compound, supported by data tables and relevant case studies.

Overview of Zinc's Biological Role

Zinc is an essential trace element that plays a critical role in numerous biological processes. It is involved in over 3000 human proteins, contributing to enzymatic catalysis, structural organization, and regulatory functions. Zinc ions (Zn²⁺) are redox-inert and primarily function as Lewis acids in biochemical reactions, facilitating the activity of various enzymes and stabilizing protein structures .

Zinc Coordination Chemistry:

Zinc's coordination chemistry is vital for its biological function. The ion can bind to various ligands, including nitrogen, oxygen, and sulfur donors from amino acids like histidine and cysteine. This flexibility allows zinc to participate in dynamic interactions within proteins, which is crucial for enzyme catalysis and signaling pathways .

Cellular Functions:

Zinc ions are involved in several key cellular processes:

- Gene Expression: Zinc acts as a structural component in zinc finger proteins that regulate gene transcription.

- Cell Growth and Division: It is essential for DNA synthesis and cell proliferation.

- Signal Transduction: Zinc plays a role in cellular signaling pathways, influencing processes such as apoptosis and immune response .

Case Studies and Research Findings

-

Toxicity Studies:

- A study on zinc oxide (ZnO), a related compound, indicated that ZnO exhibits pulmonary toxicity through both particle-induced and dissolved Zn²⁺ ion mechanisms. The study found that nano-ZnO could induce lysosomal instability and cell death in macrophage cultures . This suggests that similar mechanisms may be relevant for zinc; dihydroxy-methyl-oxidosilane.

-

Solubility and Bioavailability:

- Research shows that the solubility of zinc compounds varies significantly across different environments. For instance, ZnO dissolves at varying rates depending on pH levels, which affects its bioavailability in biological systems . Understanding the solubility of zinc; dihydroxy-methyl-oxidosilane is crucial for assessing its biological activity.

Data Table: Summary of Biological Studies on Zinc Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.